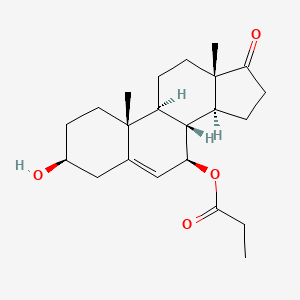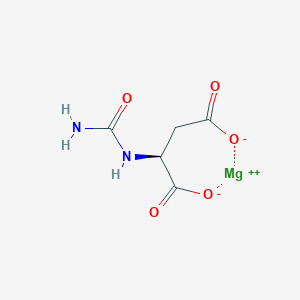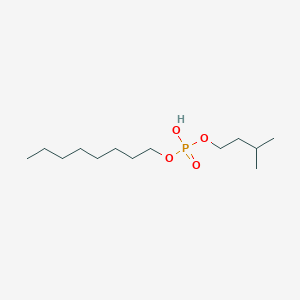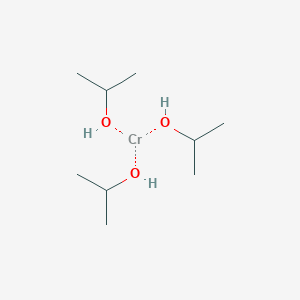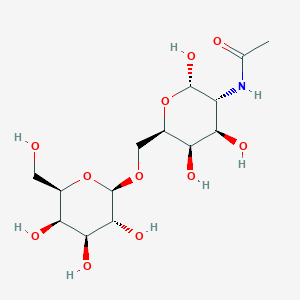![molecular formula C46H58N4O9 B13817720 methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinrosidine is typically extracted from the leaves of Catharanthus roseus . The extraction process involves several steps, including solvent extraction, purification, and crystallization . The synthetic route for vinrosidine involves coupling modified catharanthene N-oxide with vindoline using the Polonovsky–Potier reaction . This biomimetic synthesis has been a significant achievement in the field of organic chemistry .
Industrial Production Methods: Industrial production of vinrosidine involves large-scale extraction from Catharanthus roseus, followed by purification using chromatographic techniques . The yield of vinrosidine from the plant is relatively low, making the extraction process time-consuming and costly . Efforts are ongoing to develop more efficient production methods, including the use of cell cultures and metabolic engineering .
Chemical Reactions Analysis
Types of Reactions: Vinrosidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions: Common reagents used in the reactions involving vinrosidine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed: The major products formed from the reactions involving vinrosidine include modified alkaloids with enhanced antineoplastic properties . These derivatives are often more potent and have better pharmacokinetic profiles than the parent compound .
Scientific Research Applications
Vinrosidine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and reactivity of dimeric indole alkaloids . In biology, vinrosidine is used to study the mechanisms of cell division and apoptosis . In medicine, vinrosidine is being investigated for its potential as an anticancer agent . It has shown promise in the treatment of various cancers, including leukemia and lymphoma . In industry, vinrosidine is used in the development of new pharmaceuticals and as a lead compound for drug discovery .
Mechanism of Action
Vinrosidine exerts its effects by disrupting microtubule dynamics, leading to mitotic arrest and cell death . It binds to tubulin, a protein that is essential for the formation of microtubules, and prevents its polymerization . This disruption of microtubule dynamics interferes with cell division, ultimately leading to apoptosis . The molecular targets of vinrosidine include tubulin and other proteins involved in the regulation of the cell cycle .
Comparison with Similar Compounds
Vinrosidine is similar to other vinca alkaloids, such as vincristine, vinblastine, and vindesine . These compounds share a common mechanism of action and are used in the treatment of various cancers . vinrosidine has unique structural features that distinguish it from other vinca alkaloids . For example, vinrosidine has a different substitution pattern on the indole ring, which affects its binding affinity to tubulin and its overall potency . This uniqueness makes vinrosidine a valuable compound for further research and development .
List of Similar Compounds:- Vincristine
- Vinblastine
- Vindesine
- Vinflunine
Vinrosidine’s unique properties and potential applications make it a compound of significant interest in scientific research and drug development. Its ability to disrupt microtubule dynamics and induce apoptosis highlights its potential as a powerful anticancer agent.
Properties
Molecular Formula |
C46H58N4O9 |
|---|---|
Molecular Weight |
811.0 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H58N4O9/c1-8-27-24-49-19-15-30-29-13-10-11-14-33(29)47-37(30)45(41(53)57-6,23-28(25-49)36(27)52)32-21-31-34(22-35(32)56-5)48(4)39-44(31)17-20-50-18-12-16-43(9-2,38(44)50)40(59-26(3)51)46(39,55)42(54)58-7/h10-14,16,21-22,27-28,36,38-40,47,52,55H,8-9,15,17-20,23-25H2,1-7H3/t27-,28-,36?,38-,39+,40+,43+,44+,45-,46-/m0/s1 |
InChI Key |
WZESQBIPMBSRTJ-LFYJCXDZSA-N |
Isomeric SMILES |
CC[C@H]1CN2CCC3=C([C@](C[C@@H](C2)C1O)(C4=C(C=C5C(=C4)[C@]67CCN8[C@H]6[C@@](C=CC8)([C@H]([C@@]([C@@H]7N5C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39 |
Canonical SMILES |
CCC1CN2CCC3=C(C(CC(C2)C1O)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)
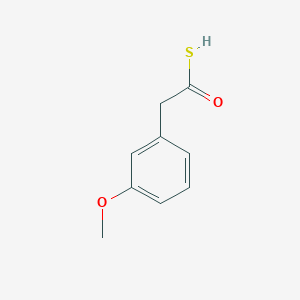
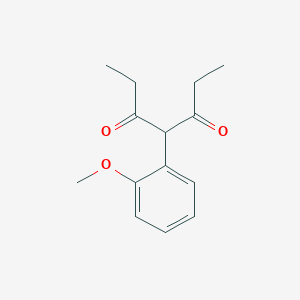

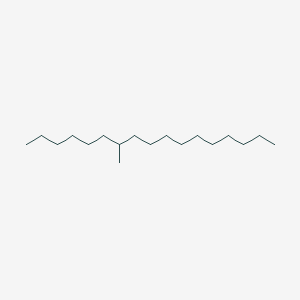

![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)
